molecular formula C20H21N5O3 B2414048 4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034427-95-5

4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No. B2414048
CAS RN: 2034427-95-5
M. Wt: 379.42
InChI Key: AYJGLNRIRVSLNB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,2,3]triazol-1-yl group, an azetidin-3-yl group, and a pyridin-2(1H)-one group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d][1,2,3]triazol-1-yl group could be introduced via a reaction with a suitable benzyl halide . The azetidin-3-yl group could be formed through a cyclization reaction . The pyridin-2(1H)-one group could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzo[d][1,2,3]triazol-1-yl group is a fused ring system that includes a benzene ring and a 1,2,3-triazole ring . The azetidin-3-yl group is a four-membered ring containing nitrogen . The pyridin-2(1H)-one group is a six-membered ring containing nitrogen and oxygen .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzo[d][1,2,3]triazol-1-yl group could participate in nucleophilic substitution reactions . The azetidin-3-yl group could undergo ring-opening reactions . The pyridin-2(1H)-one group could undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of polar groups. Its stability could be affected by the presence of the azetidin-3-yl group, which is a strained four-membered ring .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Future Directions

Future research on this compound could involve further elucidation of its biological activity, optimization of its properties through medicinal chemistry, and preclinical and clinical testing if it shows promise as a drug candidate .

properties

IUPAC Name

4-[1-[2-(benzotriazol-1-yl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-8-15(9-19(26)25(13)14-6-7-14)28-16-10-23(11-16)20(27)12-24-18-5-3-2-4-17(18)21-22-24/h2-5,8-9,14,16H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJGLNRIRVSLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

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